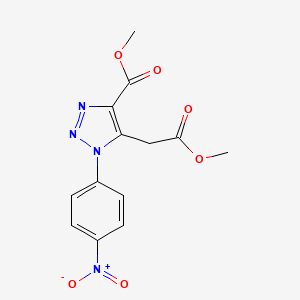

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

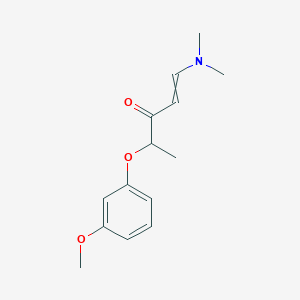

The compound of interest, methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a 4-nitrophenyl group and a methoxy-oxoethyl group, along with a methyl ester at the 4-carboxylate position. This structure suggests potential reactivity typical of triazoles, such as participation in cycloaddition reactions, and the presence of electron-withdrawing groups like the nitro group could influence its chemical behavior.

Synthesis Analysis

The synthesis of related triazole derivatives often involves cycloaddition reactions. For instance, the reaction of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles under high pressure conditions can yield various adducts, as seen in the synthesis of similar compounds . Additionally, the reaction of 5-methoxy-2-(p-methoxyphenyl)oxazole with alpha-alkoxy aldehydes catalyzed by tin(IV) chloride can lead to oxazoline derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of such compounds. For example, the structure of a related compound, the exo-Diels–Alder adduct of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole, was elucidated using this method . The molecular structure of the compound of interest could similarly be ascertained, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

Triazole derivatives are known to undergo various chemical reactions. The presence of a nitro group on the phenyl ring could make the compound susceptible to nucleophilic substitution reactions or reduction. The methoxy-oxoethyl group could participate in nucleophilic addition reactions, given its potential reactivity as an ester. The triazole ring itself could engage in cycloaddition reactions, as seen with other triazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could affect the compound's acidity and reactivity. The ester group could contribute to the compound's solubility in organic solvents. The triazole ring might confer some degree of aromaticity, influencing its stability and reactivity. The exact properties would need to be determined experimentally, possibly through techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy, as used for similar compounds .

科学研究应用

Synthesis and Structural Properties

The synthesis of triazole derivatives, including compounds similar to methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, involves multi-step chemical reactions that result in the formation of triazole rings, a core structure in these compounds. These processes often involve alkylation, nitration, and the formation of acid chlorides and substituted amides. For example, the synthesis of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a related compound, demonstrates the complex reactions involved in creating triazole derivatives (Shtabova et al., 2005). Additionally, the structural properties of these compounds have been elucidated through various analytical techniques, including X-ray diffraction and quantum-chemical calculations, which provide insights into their molecular configurations and potential reactivity.

Chemical Reactions and Applications

Triazole derivatives participate in a variety of chemical reactions, highlighting their versatility in organic synthesis and potential applications in material science and as sensors. For instance, reactions with tetracyanoethylene and primary amines have been explored to synthesize novel compounds with potential for further chemical modifications and applications in detecting nitro aromatic compounds due to their fluorescent properties. The formation of abnormal Diels–Alder adducts from reactions with tetracyanoethylene showcases the reactivity of oxazole and triazole rings, leading to the creation of complex structures with unique properties (Ibata et al., 1986).

Biological Activity

While the requirement excludes drug use and side effects, it's worth noting that the structural framework of triazole derivatives has been studied for their biological activity, including antimicrobial properties. This demonstrates the potential of these compounds in various applications beyond pharmaceuticals, such as in materials science and as biochemical probes. The study of triazole analogues for antibacterial activity against human pathogenic bacteria highlights the broader research interest in these compounds' biological effects and potential utility in developing new materials with antimicrobial properties (Nagaraj et al., 2018).

属性

IUPAC Name |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O6/c1-22-11(18)7-10-12(13(19)23-2)14-15-16(10)8-3-5-9(6-4-8)17(20)21/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKLZHLJXAPGNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377661 |

Source

|

| Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

91306-60-4 |

Source

|

| Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

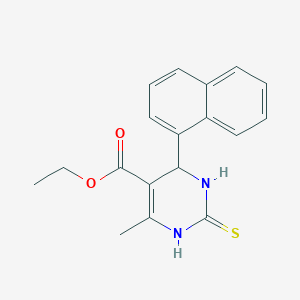

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)